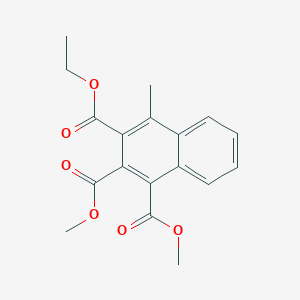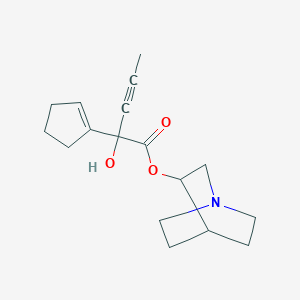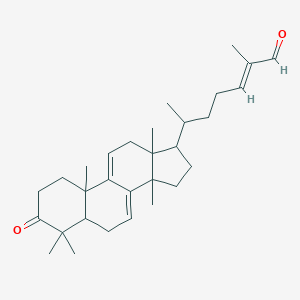
Pyridine, 4-(ethenylthio)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Vinylthio)pyridine is an organic compound that features a pyridine ring substituted with a vinylthio group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Vinylthio)pyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of pentafluoropyridine with 2-mercaptoethanol, followed by an elimination process
Industrial Production Methods
While specific industrial production methods for 4-(Vinylthio)pyridine are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis and the use of efficient catalysts could be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Vinylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The vinylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The vinylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles like amines or thiols can react with the vinylthio group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(Vinylthio)pyridine has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of specialty polymers with unique properties.
Coordination Chemistry: The pyridine ring can coordinate with metal ions, making it useful in the synthesis of metal-organic frameworks and catalysts.
Materials Science: It is used in the development of advanced materials with applications in electronics and photonics.
Mecanismo De Acción
The mechanism of action of 4-(Vinylthio)pyridine involves its ability to participate in various chemical reactions due to the presence of the vinylthio group and the pyridine ring. The vinylthio group can undergo nucleophilic and electrophilic reactions, while the pyridine ring can coordinate with metal ions. These properties make it a versatile compound in synthetic chemistry and materials science.
Comparación Con Compuestos Similares
Similar Compounds
4-Vinylpyridine: Similar in structure but lacks the thio group, making it less reactive in certain nucleophilic reactions.
2-Vinylpyridine: The vinyl group is at the 2-position, which affects its reactivity and coordination properties.
4-(Methylthio)pyridine: Contains a methylthio group instead of a vinylthio group, leading to different reactivity patterns.
Uniqueness
4-(Vinylthio)pyridine is unique due to the presence of both the vinyl and thio functionalities, which provide a combination of reactivity and coordination capabilities not found in similar compounds. This makes it particularly valuable in the synthesis of complex molecules and advanced materials.
Conclusion
4-(Vinylthio)pyridine is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool in polymer chemistry, coordination chemistry, and materials science. Further research and development could unlock even more applications for this intriguing compound.
Propiedades
Número CAS |
109876-48-4 |
|---|---|
Fórmula molecular |
C7H7NS |
Peso molecular |
137.2 g/mol |
Nombre IUPAC |
4-ethenylsulfanylpyridine |
InChI |
InChI=1S/C7H7NS/c1-2-9-7-3-5-8-6-4-7/h2-6H,1H2 |
Clave InChI |
RRALWYIWHVDYMH-UHFFFAOYSA-N |
SMILES |
C=CSC1=CC=NC=C1 |
SMILES canónico |
C=CSC1=CC=NC=C1 |
Sinónimos |
Pyridine, 4-(ethenylthio)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)



![[5-(Benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate](/img/structure/B10656.png)




